![molecular formula C14H21N5O4 B2499024 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid CAS No. 1250995-82-4](/img/structure/B2499024.png)

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

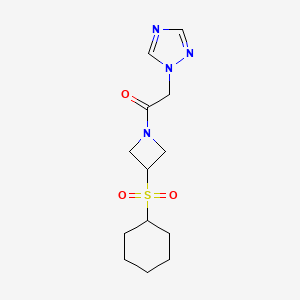

The synthesis of related nitrogenous compounds typically involves multi-step procedures starting from readily available materials. For example, the synthesis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed using techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry, showcasing the complexity and precision required in synthesizing such molecules (Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through single crystal X-ray diffraction, density functional theory (DFT) calculations, and comparisons with X-ray diffraction values. These studies reveal the optimal molecular structure and provide insights into molecular electrostatic potential and frontier molecular orbitals (Ban et al., 2023).

Applications De Recherche Scientifique

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

The compound has been utilized in the synthesis of spiropiperidine lactam-based inhibitors targeting acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid metabolism. The synthesis involved a multi-step process, starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, leading to novel ACC inhibitors with potent analogues identified through structural elaboration of the lactam cores via amidation. This research illustrates the compound's role in developing potential therapeutic agents against metabolic disorders associated with ACC activity (Huard et al., 2012).

Preparation of Orthogonally Protected Amino Acid Analogs

The compound is pivotal in preparing orthogonally protected Cα,Cα-disubstituted amino acid analogs of lysine, demonstrating its utility in synthesizing complex organic molecules. These amino acid analogs are crucial for peptide synthesis, drug discovery, and material science, showcasing the compound's versatility in organic synthesis and chemical biology (Hammarström et al., 2005).

Heterocyclic Ketones in the Pfitzinger Reaction

The compound has been applied in the synthesis of quinoline-4-carboxylic acids fused with various heterocycles through the Pfitzinger reaction. This methodology is significant for generating heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals, highlighting the compound's contribution to heterocyclic chemistry (Moskalenko et al., 2011).

Synthesis and AChE Inhibitory Activity of Novel Dispiro Heterocycles

The compound has facilitated the synthesis of novel dispiro heterocycles with inhibitory activity against acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease treatment. This research underscores the compound's role in the development of new therapeutic agents for neurodegenerative diseases, emphasizing its importance in medicinal chemistry (Sivakumar et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydropyrrolo[2,1-e]tetrazole-7,4'-piperidine]-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-13(2,3)23-12(22)18-6-4-14(5-7-18)9(10(20)21)8-19-11(14)15-16-17-19/h9H,4-8H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLBWDINMQVQOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(CN3C2=NN=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)